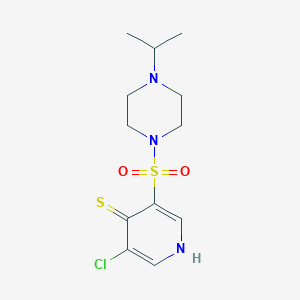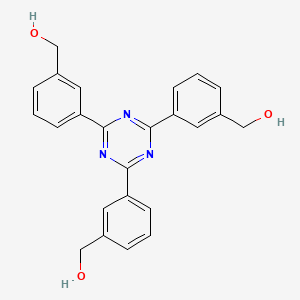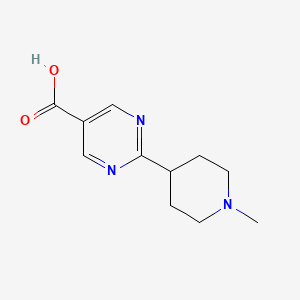
3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex molecules like this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes that ensure high purity and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of high-performance materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol: Similar in structure but with a bromine atom instead of chlorine.
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol: Similar in structure but with a methyl group instead of an isopropyl group.
Uniqueness
3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity properties. This makes it particularly valuable in applications requiring precise chemical modifications .
Eigenschaften
Molekularformel |
C12H18ClN3O2S2 |
|---|---|
Molekulargewicht |
335.9 g/mol |
IUPAC-Name |
3-chloro-5-(4-propan-2-ylpiperazin-1-yl)sulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C12H18ClN3O2S2/c1-9(2)15-3-5-16(6-4-15)20(17,18)11-8-14-7-10(13)12(11)19/h7-9H,3-6H2,1-2H3,(H,14,19) |
InChI-Schlüssel |
IEOZEDZECOBVJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11811522.png)







![5-Benzyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11811566.png)


![Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11811583.png)

